Cyclooctene

Catalog No.
S776606
CAS No.
931-87-3
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctene

CAS Number

931-87-3

Product Name

Cyclooctene

IUPAC Name

cyclooctene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N

SMILES

C1CCCC=CCC1

Canonical SMILES

C1CCCC=CCC1

Isomeric SMILES

C1CCC/C=C\CC1

Diels-Alder Cycloadditions

Cyclooctene acts as a dienophile in Diels-Alder cycloadditions, a powerful tool for constructing complex molecules. Its strained ring structure allows for fast reaction rates and high regioselectivity (preference for a specific product). This makes it a valuable building block for synthesizing various cyclic compounds, including natural products and pharmaceuticals [].

One example is the synthesis of estrone, a female sex hormone. Researchers have employed cyclooctene in a Diels-Alder reaction to form a key intermediate in the estrone synthesis pathway [].

Pauson-Khand Reaction

Cyclooctene, particularly the (E)-isomer, serves as a vital starting material in the Pauson-Khand reaction. This reaction allows for the formation of cyclopentenone rings, a common structural motif found in many natural products and biologically active molecules [].

The (E)-configuration of cyclooctene ensures efficient reaction with alkynes and carbon monoxide, leading to the desired cyclopentenone products. Researchers are actively exploring ways to develop catalytic and asymmetric variants of this reaction for even greater synthetic control [].

Cyclooctene is a cyclic alkene with the molecular formula C8H14C_8H_{14}. It exists in two geometric forms: cis-cyclooctene and trans-cyclooctene. The trans form is particularly notable for its high internal strain due to the angle strain associated with the eight-membered ring structure, which leads to unique reactivity patterns. Cyclooctene is a colorless liquid at room temperature and is known for its ability to undergo various

  • Flammability: Flammable liquid with a flash point of 24 °C [].
  • Health Hazards: May cause irritation to skin, eyes, and respiratory system upon exposure. Prolonged or repeated exposure can have detrimental health effects [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Diels-Alder Reactions: Cyclooctene can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The strained nature of cyclooctene enhances its reactivity, making it a valuable component in synthetic organic chemistry.
  • Inverse Electron-Demand Diels-Alder Reactions: Trans-cyclooctene exhibits remarkable reactivity towards tetrazines in inverse electron-demand Diels-Alder reactions, forming 4,5-dihydropyridazine derivatives. This reaction is characterized by high selectivity and rapid kinetics, making it suitable for bioorthogonal applications .
  • Polymerization: Cyclooctene can undergo polymerization to form poly(cyclooctene), which has applications in materials science due to its unique mechanical properties.

Cyclooctene derivatives, particularly trans-cyclooctene, have gained prominence in biological applications due to their bioorthogonal reactivity. They are utilized for:

  • Labeling Biomolecules: The rapid reaction between trans-cyclooctene and tetrazines allows for efficient labeling of proteins and other biomolecules without interference from biological systems .
  • Drug Delivery Systems: Cyclooctene-based linkers are employed in prodrug systems where the release of therapeutic agents can be triggered by the reaction with tetrazines .

Several methods exist for synthesizing cyclooctene:

  • Ring Closure of Octadienes: Cyclooctene can be synthesized through the ring closure of octadienes under heat or catalytic conditions.
  • Hydrogenation of Cyclooctyne: Cyclooctyne can be hydrogenated to yield cyclooctene, although this method may involve intermediate steps that require careful control of conditions to avoid over-reduction.
  • Isomerization Techniques: The conversion between cis- and trans-cyclooctenes can be achieved through thermal or catalytic isomerization processes.

Cyclooctene and its derivatives have diverse applications:

  • Chemical Biology: Used as a bioorthogonal reagent for labeling biomolecules in live cells.
  • Material Science: Employed in the production of polymers with specific mechanical properties.
  • Drug Development: Utilized in the design of prodrugs that release active pharmaceutical ingredients upon reaction with specific triggers .

Studies on cyclooctene interactions focus on its reactivity with various biological molecules and its role in drug delivery systems:

  • Tetrazine Interactions: The reaction kinetics between trans-cyclooctene and tetrazine derivatives have been extensively studied, revealing high rates of cycloaddition under physiological conditions .
  • Stability Assessments: Investigations into the stability of cyclooctene derivatives in biological environments indicate that while they are reactive, they also maintain sufficient stability to allow for practical applications .

Cyclooctene shares similarities with other cyclic alkenes but stands out due to its unique structural features and reactivity profiles. Here are some comparable compounds:

CompoundStructure TypeNotable Features
Cis-CycloocteneCyclic AlkeneLess reactive than trans-cyclooctene; exhibits different conformational strain.
CyclopropeneCyclic AlkeneHighly strained; more reactive than cyclooctenes but less stable .
NorborneneBicyclic AlkeneExhibits high reactivity; used extensively in Diels-Alder reactions .
CyclohexaneCyclic AlkaneNon-reactive under similar conditions; serves as a structural reference point.

Cyclooctene's unique combination of strain, stability, and reactivity makes it an invaluable compound in both synthetic chemistry and biological applications. Its ability to participate in rapid bioorthogonal reactions distinguishes it from other cyclic alkenes, positioning it as a versatile tool in modern chemical research.

Physical Description

Liquid

XLogP3

3.5

Boiling Point

138.0 °C

Melting Point

-12.0 °C

UNII

AE340T3540

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.44%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

931-88-4
931-87-3

Wikipedia

(Z)-cyclooctene

General Manufacturing Information

Fragrances
Cyclooctene, (1Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Cyclooctene: ACTIVE

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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